5-(2-ethylbutanoyl)-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione
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Overview
Description
5-(2-ethylbutanoyl)-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione is a complex organic compound featuring a quinoline core fused with a dithiolo ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-ethylbutanoyl)-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the dithiolo ring. The final step involves the acylation with 2-ethylbutanoyl chloride under controlled conditions, often using a base such as pyridine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control would be essential to maintain the reaction conditions required for optimal product formation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the dithiolo ring.
Reduction: Reduction reactions can target the carbonyl group in the 2-ethylbutanoyl moiety.
Substitution: Nucleophilic substitution reactions can occur at the quinoline nitrogen or the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, derivatives of this compound have shown potential as enzyme inhibitors, particularly targeting kinases involved in cell signaling pathways .
Medicine
Medicinally, this compound and its derivatives are being investigated for their anticancer properties. They have shown promise in inhibiting the growth of certain cancer cell lines by interfering with key metabolic pathways .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific electronic or optical properties, making it valuable in the field of materials science.
Mechanism of Action
The mechanism by which 5-(2-ethylbutanoyl)-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione exerts its effects involves interaction with molecular targets such as enzymes and receptors. The dithiolo ring system can interact with metal ions, potentially inhibiting metalloproteins. The quinoline core can intercalate with DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-bromobenzoyl)-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione
- 4,5-dihydro-4,4-dimethyl-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione
Uniqueness
Compared to similar compounds, 5-(2-ethylbutanoyl)-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione has a unique acyl group that can influence its reactivity and interaction with biological targets. This makes it a valuable compound for developing new therapeutic agents and materials.
Properties
Molecular Formula |
C18H21NOS3 |
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Molecular Weight |
363.6 g/mol |
IUPAC Name |
1-(4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-2-ethylbutan-1-one |
InChI |
InChI=1S/C18H21NOS3/c1-5-11(6-2)16(20)19-13-10-8-7-9-12(13)14-15(18(19,3)4)22-23-17(14)21/h7-11H,5-6H2,1-4H3 |
InChI Key |
VBIOYUDJOYPCCT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C(=O)N1C2=CC=CC=C2C3=C(C1(C)C)SSC3=S |
Origin of Product |
United States |
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